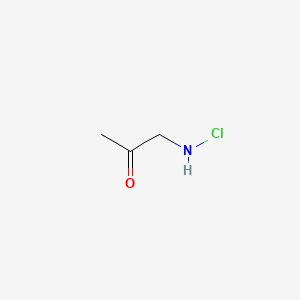
1-(Chloroamino)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroamino)acetone is an organic compound with the molecular formula C3H6ClNO. It is a colorless liquid that is primarily used in chemical research and industrial applications. The compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloroamino)acetone can be synthesized through the reaction of chloroacetone with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_3\text{COCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{NH}_2\text{Cl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloroamino)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Azides, cyanides.
Aplicaciones Científicas De Investigación
1-(Chloroamino)acetone is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Chloroamino)acetone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Chloroacetone: Similar in structure but lacks the amino group.
Aminoacetone: Similar but lacks the chloro group.
Chloroacetamide: Contains a chloro group and an amide functional group.
Uniqueness: 1-(Chloroamino)acetone is unique due to the presence of both chloro and amino functional groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in research and industrial applications.
Propiedades
Número CAS |
71501-36-5 |
|---|---|
Fórmula molecular |
C3H6ClNO |
Peso molecular |
107.54 g/mol |
Nombre IUPAC |
1-(chloroamino)propan-2-one |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)2-5-4/h5H,2H2,1H3 |
Clave InChI |
ZKOVFYBOFORKOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


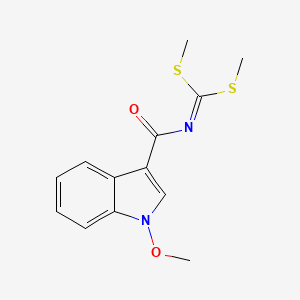
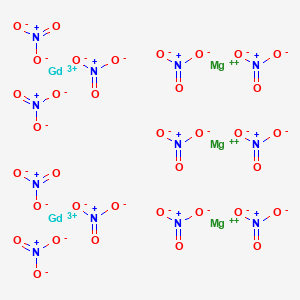
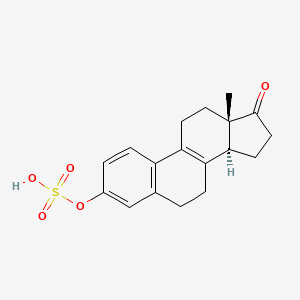
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

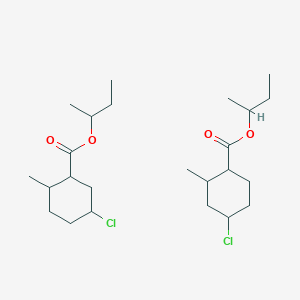
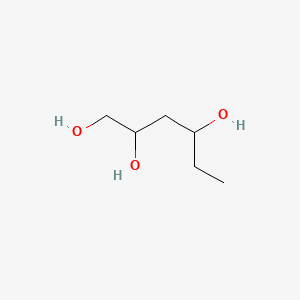

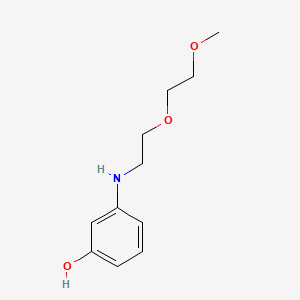
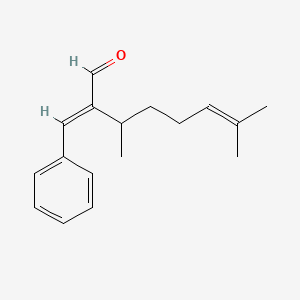

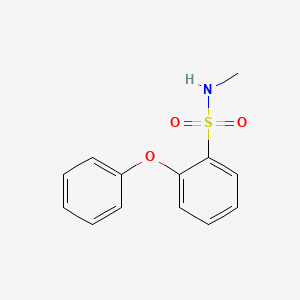

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
